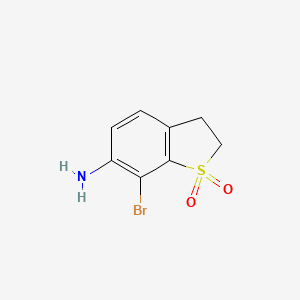

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

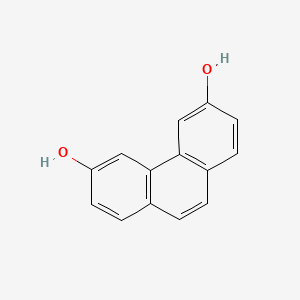

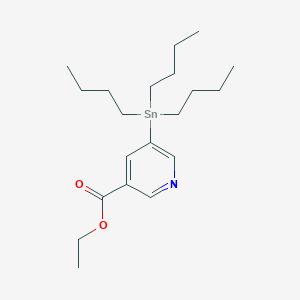

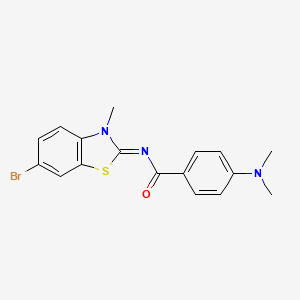

Molecular Structure Analysis

The InChI code for 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is 1S/C8H8BrNO2S/c9-7-6 (10)2-1-5-3-4-13 (11,12)8 (5)7/h1-2H,3-4,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthesis Techniques and Intermediates

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is involved in various synthesis techniques and acts as an intermediate in the production of several compounds. For instance, it is used in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, a crucial step in the production of selective estrogen receptor modulators like Raloxifene and its analogs (Petrov, Popova, & Androsov, 2015). Additionally, derivatives of 1-benzothiophene, like the 6-Amino-7-bromo variant, are synthesized through various methods, including reactions with morpholine and piperidine, demonstrating its versatility in organic synthesis (Andreev et al., 2004).

Role in Heterocyclic Chemistry

This compound plays a significant role in the field of heterocyclic chemistry. It is used in the synthesis of unusual alpha-amino acid derivatives under phase-transfer catalysis conditions, highlighting its importance in the creation of cyclic alpha-amino acid derivatives (Kotha & Brahmachary, 2000). Such derivatives are crucial in pharmaceutical research and development.

Pharmaceutical Applications

In pharmaceutical applications, derivatives of this compound are synthesized for potential use in drug development. For example, new derivatives of benzothiophene, such as those containing amino alcohol with coumarin and benzothiophene moieties, are synthesized and characterized as sphingosine 1-phosphate receptor agonists (Wu, Shang, Tang, Zhang, & Wang, 2016). This illustrates the compound's potential in the development of new therapeutic agents.

Chemical Sensors and Chemosensors

The compound is also utilized in the development of chemical sensors and chemosensors. Derivatives containing an amino group synthesized from this compound show high selectivity in determining anions, signifying its use in analytical chemistry (Tolpygin et al., 2012).

Mécanisme D'action

As a small molecule inhibitor, 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is likely to work by binding to a specific target protein and modulating its activity. The exact target and mechanism of action in cancer treatment and research are not specified in the search results.

Propriétés

IUPAC Name |

7-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c9-7-6(10)2-1-5-3-4-13(11,12)8(5)7/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLJRDKNNQWMOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC(=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)

![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)